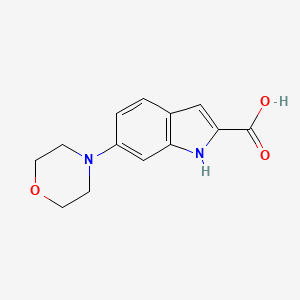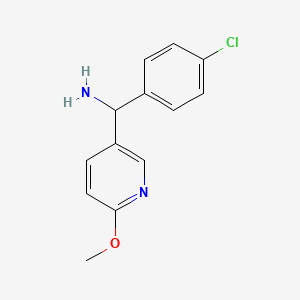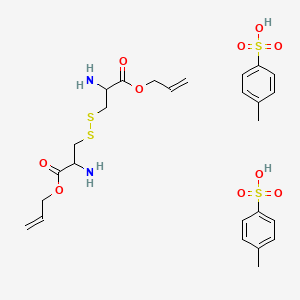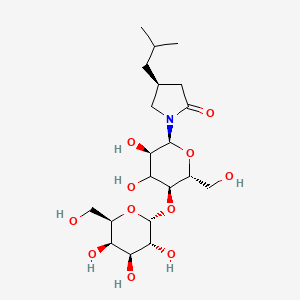
(4S)-Pregabalin Amide Lactose Adduct
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S)-Pregabalin Amide Lactose Adduct is a compound formed by the conjugation of (4S)-Pregabalin Amide with Lactose. Pregabalin is a well-known anticonvulsant and neuropathic pain medication, while lactose is a disaccharide sugar derived from galactose and glucose. The adduct formation can potentially enhance the pharmacokinetic properties of pregabalin, making it more effective in its therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-Pregabalin Amide Lactose Adduct typically involves the reaction of (4S)-Pregabalin Amide with lactose under specific conditions. The process may include:
Dissolution of Pregabalin: Pregabalin is dissolved in a suitable solvent.
Reaction with Lactose: Lactose is added to the solution, and the mixture is stirred under controlled temperature and pH conditions.
Catalysis: Catalysts such as acids or bases may be used to facilitate the reaction.
Purification: The product is purified using techniques like crystallization or chromatography to obtain the desired adduct with high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactors and continuous processing techniques to ensure consistent quality and yield. The process parameters are optimized to achieve high efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(4S)-Pregabalin Amide Lactose Adduct can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups in the compound are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like amines, alcohols, under mild to moderate temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
(4S)-Pregabalin Amide Lactose Adduct has various scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics.
Biology: Investigated for its potential effects on cellular processes and interactions with biomolecules.
Medicine: Explored for its enhanced pharmacokinetic properties, potentially leading to improved therapeutic outcomes in treating neuropathic pain and epilepsy.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
The mechanism of action of (4S)-Pregabalin Amide Lactose Adduct involves its interaction with voltage-dependent calcium channels. By binding to the α2δ subunit of these channels, the compound modulates calcium influx, thereby reducing neurotransmitter release and alleviating neuropathic pain. The presence of lactose may enhance the absorption and bioavailability of pregabalin, contributing to its overall efficacy.
Comparison with Similar Compounds
Similar Compounds
Pregabalin: The parent compound, used for treating neuropathic pain and epilepsy.
Gabapentin: Another anticonvulsant with similar therapeutic applications.
Lacosamide: A medication used to treat partial-onset seizures.
Uniqueness
(4S)-Pregabalin Amide Lactose Adduct is unique due to its conjugation with lactose, which may enhance its pharmacokinetic properties and therapeutic efficacy compared to similar compounds. This conjugation can lead to improved absorption, bioavailability, and overall effectiveness in clinical applications.
Properties
Molecular Formula |
C20H35NO11 |
|---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
(4S)-1-[(2S,3R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-4-(2-methylpropyl)pyrrolidin-2-one |
InChI |
InChI=1S/C20H35NO11/c1-8(2)3-9-4-12(24)21(5-9)19-16(28)15(27)18(11(7-23)30-19)32-20-17(29)14(26)13(25)10(6-22)31-20/h8-11,13-20,22-23,25-29H,3-7H2,1-2H3/t9-,10+,11+,13-,14-,15?,16+,17+,18+,19-,20+/m0/s1 |
InChI Key |
BSKMCHXCKWARJQ-BXOUEEEJSA-N |
Isomeric SMILES |
CC(C)C[C@H]1CC(=O)N(C1)[C@@H]2[C@@H](C([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O |
Canonical SMILES |
CC(C)CC1CC(=O)N(C1)C2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Hexadecyl-2-[3-(1-hexadecyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)prop-1-en-1-yl]-3,3-dimethyl-3H-indol-1-ium perchlorate](/img/structure/B13865032.png)
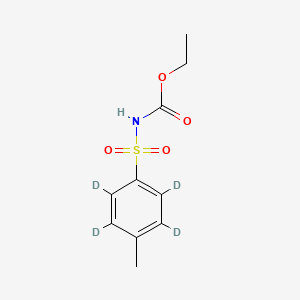
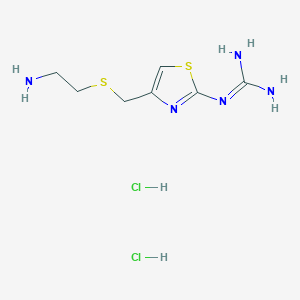
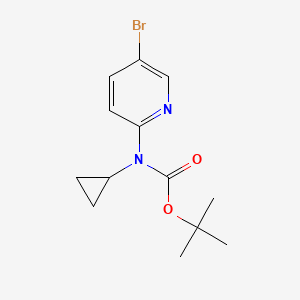
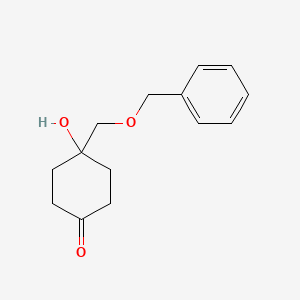
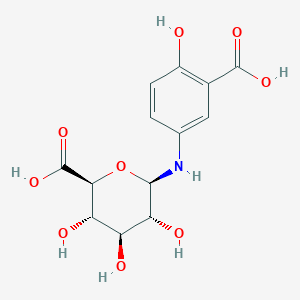
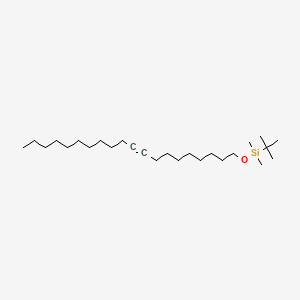
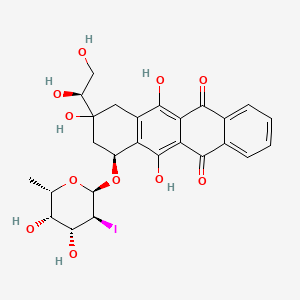
![(6-Iodoimidazo[1,2-a]pyridin-2-yl)(phenyl)methanone](/img/structure/B13865077.png)
